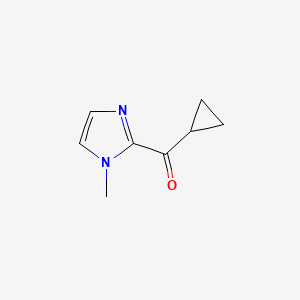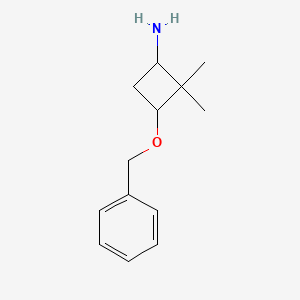
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine
説明
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine (3-Bz-DMCBA) is an organic compound with a molecular formula of C11H17NO. It is a cyclic amine, with the cyclobutanone ring being the most important feature. 3-Bz-DMCBA is a useful synthetic intermediate in the synthesis of various compounds, and has been the subject of numerous scientific studies.
科学的研究の応用
Pharmaceutical Intermediate
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine: is primarily used as an intermediate in pharmaceutical research. As an intermediate, it can be utilized in the synthesis of various pharmacologically active molecules. Its unique structure makes it a valuable precursor in the development of drugs that may interact with biological targets such as enzymes or receptors within the body .
Synthesis of Chiral Molecules
The compound’s chiral center makes it an important starting material for the synthesis of chiral drugs. Chirality is a key factor in drug design, as it can significantly affect the efficacy and safety of a drug. Researchers can use this compound to create enantiomerically pure substances, which are essential for producing drugs with desired therapeutic effects .
Material Science
In material science, 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine can be used to modify the properties of polymers. By incorporating this compound into polymer chains, scientists can alter the physical characteristics of materials, such as their thermal stability, rigidity, and solubility, which is crucial for developing new materials with specific applications .
Catalyst Development
This compound may also serve as a ligand or a structural component in catalysts used for chemical reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. The unique structure of this compound could provide specificity and selectivity in catalytic processes, which is beneficial for industrial-scale chemical production .
Neurological Research
The structure of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine suggests potential applications in neurological research. Compounds with similar structures have been used as selective inhibitors of excitatory amino acid transporters (EAATs), which play a crucial role in the regulation of synaptic neurotransmission. This application is particularly relevant in the study of neurodegenerative diseases and the development of neuroprotective therapies.
Flavor and Fragrance Industry
While not directly related to 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine , its structural analogs have been used in the synthesis of compounds like benzyl acetate, a common fragrance and flavoring agent. This suggests that the compound could potentially be used in the flavor and fragrance industry to develop new aromatic or flavoring agents.
特性
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDSYBZISZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



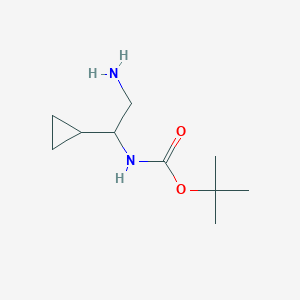
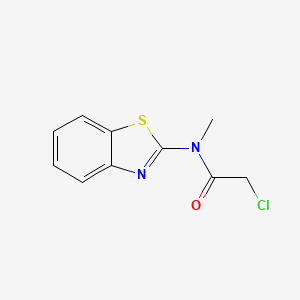
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)

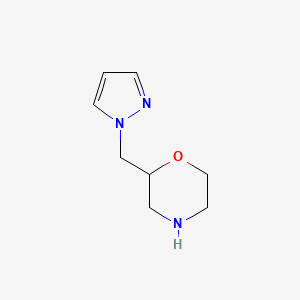
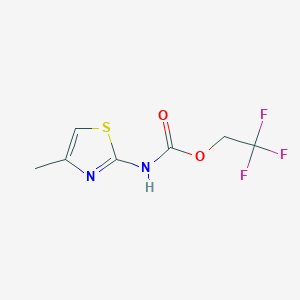
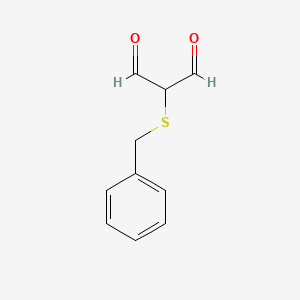
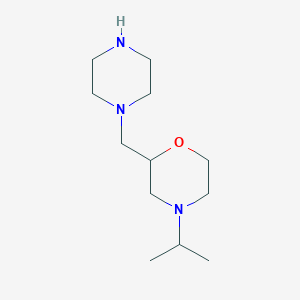
![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
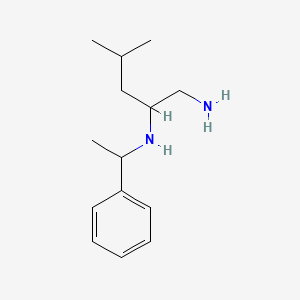
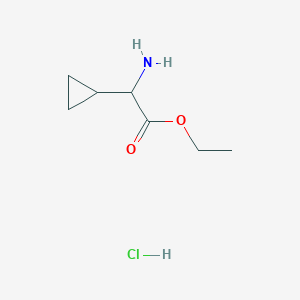
![1-[2-(ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527897.png)
